1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
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Overview
Description
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a synthetic organic compound with the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol . This compound is primarily used as an intermediate in the synthesis of antiviral and anticancer research chemicals . Its structure consists of a ribofuranose backbone with methoxy and benzoyl groups attached, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of ribofuranose are protected using benzoyl chloride in the presence of a base such as pyridine to form 3,5-di-O-benzoylribofuranose.
Methoxylation: The protected ribofuranose is then subjected to methoxylation using methyl iodide and a strong base like sodium hydride to introduce the methoxy group at the 1-position.
Deprotection: The final step involves the selective deprotection of the 2-position hydroxyl group to yield this compound.
Industrial production methods for this compound are similar but optimized for large-scale synthesis, often involving continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzoyl groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various functionalized ribofuranose derivatives.
Scientific Research Applications
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose has several scientific research applications:
Biology: The compound is used in studies involving nucleoside analogs and their interactions with biological systems.
Medicine: Research into new therapeutic agents often utilizes this compound as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose involves its incorporation into nucleoside analogs, which can interfere with viral replication or cancer cell proliferation. The methoxy and benzoyl groups enhance its stability and facilitate its interaction with molecular targets such as enzymes involved in nucleic acid synthesis. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose can be compared with other similar compounds, such as:
1-Methoxy-2-deoxy-3,5-di-O-p-chlorobenzoylribofuranose: This compound has similar structural features but with p-chlorobenzoyl groups instead of benzoyl groups, which can alter its reactivity and biological activity.
1-Methoxy-2-deoxy-3,5-di-O-acetylribofuranose: The acetyl groups in this compound provide different chemical properties and reactivity compared to benzoyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXOZQTBMQUJG-MYFVLZFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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